Internal Rotation Barrier: Distinct Conformational Dynamics vs. Symmetric Isomers
The barrier hindering internal rotation of the methyl group is a fundamental molecular property affecting thermodynamics and molecular recognition. For 2,5-difluorotoluene, this barrier (V3) has been precisely determined and is lower than that of more symmetric difluorotoluene isomers. This difference arises from the asymmetric placement of the fluorine atoms [1].
| Evidence Dimension | Methyl group internal rotation barrier (V3) |
|---|---|
| Target Compound Data | 2580(12) J/mol |
| Comparator Or Baseline | 2,6-Difluorotoluene and 3,5-Difluorotoluene (V6 barrier results; exact V3 values not reported but noted to be different from the 2,5-isomer's V3) |
| Quantified Difference | The V3 barrier for 2,5-difluorotoluene is specifically reported, and its large torsional splittings are contrasted with the V6-dominant behavior of the symmetric 2,6- and 3,5-isomers [1]. |
| Conditions | Pulsed Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy, 4.5–24 GHz, supersonic jet expansion. |
Why This Matters
This physical property underpins the compound's unique molecular behavior, validating its non-interchangeability with symmetric isomers in applications sensitive to conformational dynamics.
- [1] Nair, K. P. R., Wachsmuth, D., Grabow, J.-U., & Lesarri, A. (2017). Internal rotation in halogenated toluenes: Rotational spectrum of 2,5-difluorotoluene. Journal of Molecular Spectroscopy, 337, 46-50. View Source
